molecular formula C13H11ClFN3 B12872321 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12872321
M. Wt: 263.70 g/mol
InChI Key: NOVAFEABYSXCMN-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a pyrrole ring substituted with amino, chloro, and fluoro groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The presence of the amino, chloro, and fluoro groups allows for strong binding interactions with these targets, leading to the modulation of their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can significantly influence its chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C13H11ClFN3

Molecular Weight

263.70 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)9(7)6-16)11-5-3-4-10(14)12(11)15/h3-5H,17H2,1-2H3

InChI Key

NOVAFEABYSXCMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)Cl)F)C

Origin of Product

United States

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